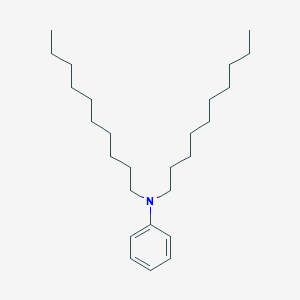
N,N-Didecylaniline
Description
N,N-Didecylaniline is a dialkylated aniline derivative where two decyl (C₁₀H₂₁) groups are attached to the nitrogen atom of aniline (C₆H₅NH₂). Its molecular formula is C₂₆H₄₇N, with a theoretical molecular weight of 373.66 g/mol. This compound belongs to the class of dialkylarylamines, characterized by their lipophilic alkyl chains and aromatic benzene rings. For example, the anthracene-linked derivative 4,4′-(9,10-Anthracenediyl)bis(this compound) (C₆₆H₁₀₀N₂, MW 921.54 g/mol) demonstrates the use of this compound moieties in constructing high-molecular-weight aromatic systems .
Properties
CAS No. |
16088-84-9 |
|---|---|
Molecular Formula |
C26H47N |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
N,N-didecylaniline |
InChI |
InChI=1S/C26H47N/c1-3-5-7-9-11-13-15-20-24-27(26-22-18-17-19-23-26)25-21-16-14-12-10-8-6-4-2/h17-19,22-23H,3-16,20-21,24-25H2,1-2H3 |
InChI Key |
JJWRKQIITDNSSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=CC=C1 |
Other CAS No. |
16088-84-9 |
Synonyms |
N-decyl-N-phenyl-decan-1-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Limitations
- N,N-Dimethylaniline : Extensive data exists on its synthesis, reactivity, and toxicity. For example, its refractive index (1.5584) and density (0.9559 g/cm³) are well-documented .
- Data Gaps : Physical properties (e.g., melting point, solubility) for long-chain dialkylanilines like this compound remain uncharacterized in the provided evidence, necessitating further experimental investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


